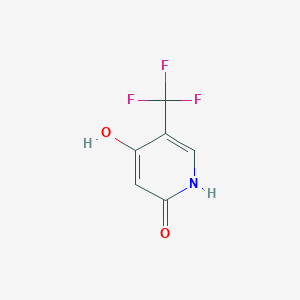

2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-hydroxy-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-2-10-5(12)1-4(3)11/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIILGATXITSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting Material: 2,4-dihydroxy-5-methoxy pyrimidine or related pyridine derivatives.

- Reagents: Phosgene, surpalite, or triphosgene; catalysts like triethylamine, pyridine, or DMAP.

- Conditions: Reflux temperatures between 80°C and 180°C; molar ratios of chlorinating agents to starting material from 1:1 to 1:20.

- Process: The pyrimidine or pyridine precursor is reacted with the chlorinating agent under controlled temperature and stirring, often in solvents such as acetonitrile, glycol dimethyl ether, or aromatic hydrocarbons. Post-reaction, the mixture is washed, extracted, and purified via distillation or recrystallization.

Data Table: Chlorination Reactions

| Entry | Reagent | Catalyst | Solvent | Temperature (°C) | Molar Ratio (Reagent:Starting Material) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phosgene | Triethylamine | Acetonitrile | 80 | 1:4 | 74 | 98.4 |

| 2 | Surpalite | N,N-Dimethylformamide | Acetonitrile | 100 | 1:4 | 83 | 97.4 |

| 3 | Triphosgene | Pyridine | 1,4-Dioxane | 110 | 1:4 | 82 | 98.3 |

| 4 | Phosgene | DMAP | Toluene | 110 | 1:4 | 74 | 98.4 |

Note: The process avoids the use of highly toxic phosphorus oxychloride, reducing environmental impact and simplifying waste management.

Fluorination via Superatmospheric Pressure Reactions

Key Innovation: Use of superatmospheric pressure (5–1200 psig) and catalysts such as FeF₃ or FeCl₃ to facilitate fluorination, avoiding high-temperature vapor phase fluorination.

Method Overview:

- Starting Material: Chlorinated pyridine derivatives, e.g., 2,3-dichloro-5-(trichloromethyl)pyridine.

- Reagents: Anhydrous hydrogen fluoride (HF) in controlled molar excess; catalysts like FeF₃ or FeCl₃.

- Conditions: Temperatures between 150°C and 180°C; reaction times from 25 to 100 hours depending on the substrate.

- Process: The chlorinated pyridine is reacted with HF under pressure, leading to the replacement of chlorine atoms with fluorine, forming trifluoromethyl groups.

Data Table: Fluorination Conditions

| Entry | Starting Material | Catalyst | Pressure (psig) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | 2,3-Dichloro-5-(trichloromethyl)pyridine | FeF₃ | 15 | 170–180 | 25 | 85 | High purity trifluoromethyl pyridine |

| 2 | 2,3-Dichloro-5-(trichloromethyl)pyridine | FeCl₃ | 15 | 170–180 | 25 | 83 | Similar efficiency |

This fluorination method ensures high selectivity and yield, with minimal formation of by-products.

Cyclization to Form 2,4-Dihydroxy-5-trifluoromethyl Pyridine

Key Innovation: Use of ammonia in methanol, ethanol, or isopropanol to cyclize trifluoromethyl precursors.

Method Overview:

- Starting Material: 5,5-Diethoxy-3-trifluoromethylpentenoic acid ethyl esters.

- Reagents: Ammonia (liquid or aqueous); solvents such as methanol, ethanol, or isopropanol.

- Conditions: Reaction temperatures between 80°C and 120°C; pressures from 0.05 to 0.2 MPa.

- Process: Cyclization involves reacting the ester with ammonia, leading to ring closure and formation of the pyridine core with hydroxy groups at positions 2 and 4.

Data Table: Cyclization Conditions

| Entry | Starting Ester | Ammonia Source | Solvent | Temperature (°C) | Reaction Pressure (MPa) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | E-5,5-Diethoxy-3-trifluoromethylpentenoic ester | Liquid ammonia | Methanol | 90 | 0.1 | 71.4 | Mild, high yield |

| 2 | Z-5,5-Diethoxy-3-trifluoromethylpentenoic ester | Ammonia water | Ethanol | 110 | 0.15 | 68.2 | Efficient cyclization |

Overall Synthetic Route Summary

| Step | Description | Key Reagents & Conditions | Yield / Purity |

|---|---|---|---|

| 1 | Chlorination of pyrimidine precursor | Phosgene/triphosgene, catalysts, solvents, reflux temps | 74–83% / >97% purity |

| 2 | Fluorination under superatmospheric pressure | HF, FeF₃/FeCl₃, 150–180°C, 25–100 hours | 83–85% / high purity |

| 3 | Cyclization with ammonia to form dihydroxy pyridine | Ammonia, methanol/ethanol, 80–120°C, 0.05–0.2 MPa | 68–71% / high purity |

Environmental and Industrial Considerations

- The use of phosgene, surpalite, and triphosgene minimizes the environmental hazards associated with phosphorus oxychloride.

- The fluorination process employs HF under controlled pressure, reducing the need for high-temperature vapor phase fluorination.

- The cyclization step utilizes ammonia, a relatively benign reagent, in common solvents, simplifying waste treatment.

- The overall process demonstrates high yields, purity, and operational simplicity, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions include quinone derivatives, dihydropyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features two hydroxyl groups and a trifluoromethyl group attached to a pyridine ring. These functional groups contribute to its unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in synthetic chemistry.

Chemistry

- Synthesis of Complex Organic Molecules : 2,4-Dihydroxy-5-(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows for the development of new derivatives with tailored properties.

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal-ligand complexes are significant in catalysis and material science.

Biology

- Enzyme Inhibition : Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been shown to interact with enzymes involved in oxidative stress responses, modulating their activity and enhancing cellular resilience to oxidative damage.

- Cell Signaling : The compound influences cell signaling pathways, promoting cell survival and proliferation. Studies have demonstrated its role in activating pathways that counteract cellular stress.

Medicine

- Therapeutic Properties : There is growing interest in the anti-inflammatory and anticancer activities of this compound. Preliminary studies suggest that it may inhibit specific cancer cell lines and reduce inflammation through modulation of COX enzymes .

- Drug Development : As part of the trifluoromethylpyridine class, this compound is being explored for its potential in drug discovery. Its unique properties make it suitable for developing new pharmaceuticals targeting various diseases .

Industrial Applications

In the agrochemical industry, derivatives of this compound are utilized to create pesticides and herbicides that enhance crop protection against pests. The trifluoromethyl group increases the effectiveness and stability of these agrochemicals under environmental conditions .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that at low concentrations, the compound significantly inhibited cell proliferation while enhancing apoptosis markers. The study concluded that this compound could be a lead candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and cytochrome P450 enzymes revealed that the compound modulates enzyme activity, influencing drug metabolism pathways. This finding suggests potential implications for pharmacokinetics and drug design .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-3-(trifluoromethyl)pyridine | Hydroxyl and trifluoromethyl groups | Lower lipophilicity |

| 2,6-Dihydroxy-3-(trifluoromethyl)pyridine | Multiple hydroxyl groups | Enhanced solubility |

| This compound | Unique positioning of functional groups | Versatile reactivity |

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of trifluoromethyl pyridine derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Electron Effects : -CF₃ is strongly electron-withdrawing, altering reactivity at adjacent positions. This contrasts with -Cl or -NH₂, which have milder electronic effects .

Biological Activity

Overview

2,4-Dihydroxy-5-(trifluoromethyl)pyridine (CAS No. 1227574-81-3) is a heterocyclic compound characterized by a pyridine ring with hydroxyl groups at the 2 and 4 positions and a trifluoromethyl group at the 5 position. This unique structure endows the compound with distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of hydroxyl groups allows for hydrogen bonding, which can enhance the compound's solubility and interaction with biological targets. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and dynamics.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The hydroxyl groups are believed to play a crucial role in its mechanism of action by forming hydrogen bonds with microbial enzymes or receptors .

- Antiviral Activity : The compound has been evaluated for its antiviral potential. Similar trifluoromethyl-containing compounds have shown promise in inhibiting viral replication, indicating that this compound may also exhibit this property .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of trifluoromethyl pyridines can inhibit cancer cell proliferation. Although specific data on this compound is limited, its structural analogs have shown activity against various cancer cell lines, suggesting potential anticancer applications .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation through competitive or non-competitive inhibition mechanisms.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, affecting cell growth and survival.

Data Tables

The following table summarizes the biological activities reported for similar trifluoromethyl pyridine derivatives:

Case Studies

- Antimicrobial Screening : In a study examining various trifluoromethyl pyridines, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The structural features of these compounds were correlated with their antimicrobial efficacy, highlighting the importance of the hydroxyl groups in enhancing activity .

- Anticancer Evaluation : A series of trifluoromethyl pyrimidine derivatives were synthesized and tested against multiple cancer cell lines (PC3, K562). Some compounds exhibited cytotoxicity comparable to doxorubicin, indicating potential for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dihydroxy-5-(trifluoromethyl)pyridine and its derivatives?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example:

- Pd-catalyzed C–H arylation : Use 2-chloro-5-(trifluoromethyl)pyridine with aryl boronic acids under Suzuki-Miyaura conditions (PdCl(C₃H₅)(dppb) catalyst, K₂CO₃ base, toluene/MeOH/water solvent, 110°C, 82% yield) .

- Nucleophilic substitution : React chlorinated intermediates with amines, thiols, or alcohols under basic conditions (e.g., NaOH in dichloromethane) .

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Catalyst/Base | Solvent System | Temperature | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl(C₃H₅)(dppb) | Toluene/MeOH/H₂O | 110°C | 82% |

| Nucleophilic Substitution | NaOH | Dichloromethane | RT–60°C | 70–90% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- FT-IR/Raman : Identify hydroxyl (3200–3600 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 7.5–8.5 ppm) and CF₃ groups (δ 120–125 ppm for ¹⁹F NMR) .

- X-ray Diffraction : Resolve crystal structure and hydrogen-bonding networks (e.g., O–H···N interactions) .

Q. Table 2: Key Spectroscopic Peaks

| Technique | Functional Group | Characteristic Signal |

|---|---|---|

| FT-IR | O–H stretch | 3300 cm⁻¹ (broad) |

| ¹H NMR | Pyridine C–H | δ 8.2 ppm (doublet) |

| ¹⁹F NMR | CF₃ | δ -63 ppm (quartet) |

Advanced Research Questions

Q. How can regioselective functionalization be achieved in derivatives of this compound?

Methodological Answer: Regioselectivity is controlled via:

- Directing Groups : Use substituents (e.g., amino, chloro) to guide electrophilic substitution at specific positions .

- Metal Catalysis : Employ Pd or Cu catalysts to activate C–H bonds at the 4-position for cross-coupling .

- Computational Screening : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Example : 2-Chloro-5-(trifluoromethyl)pyridine undergoes regioselective amination at the 3-position with NH₃/NaOtBu .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Software: Gaussian, ORCA .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Control Experiments : Verify purity (HPLC ≥95%) and exclude solvent/salt interference .

- Structural Analogs : Compare bioactivity of derivatives (e.g., 5-CF₃ vs. 5-CH₃ substitutions) to identify SAR trends .

- Assay Reproducibility : Use standardized protocols (e.g., MTT assay for cytotoxicity) across multiple cell lines .

Q. Table 3: Bioactivity Comparison of Derivatives

| Derivative | Target Enzyme | IC₅₀ (nM) | Study Reference |

|---|---|---|---|

| 5-CF₃ Pyridine | FGFR1 | 12.3 | |

| 5-CH₃ Pyridine | FGFR1 | 450 |

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

Q. Table 4: Hazard Classifications

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | Wash skin immediately |

| H319 | Causes serious eye irritation | Use eye wash station |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.